3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid
CAS No.: 132788-56-8
Cat. No.: VC20816006
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 132788-56-8 | 
|---|---|
| Molecular Formula | C14H16N2O5 | 
| Molecular Weight | 292.29 g/mol | 
| IUPAC Name | 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid | 
| Standard InChI | InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) | 
| Standard InChI Key | ZUSOXWFHBYXTGJ-UHFFFAOYSA-N | 
| SMILES | CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC | 
| Canonical SMILES | CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC | 
Introduction
Chemical Properties and Structure
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid is a quinoxaline derivative with several key functional groups that determine its physical and chemical properties. The compound is characterized by its unique molecular structure, which consists of a quinoxaline core with specific substitutions.
Basic Chemical Information
The compound is identified by the following chemical properties:
| Property | Value | 
|---|---|
| CAS Number | 132788-56-8 | 
| Molecular Formula | C₁₄H₁₆N₂O₅ | 
| Molecular Weight | 292.29 g/mol | 
| Storage Condition | 2-8°C | 
The molecular structure features a dihydroquinoxaline skeleton with dimethoxy groups at positions 6 and 7, a methyl group at position 4, an oxo group at position 3, and a propanoic acid moiety at position 2 . This specific arrangement of functional groups contributes to the compound's chemical behavior and biological activities.
Structural Features and Their Significance
The structural elements of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid play crucial roles in determining its properties:
The 6,7-dimethoxy groups function as electron-donating substituents that enhance the compound's solubility and modulate its reactivity in chemical and biological systems. These groups influence the electron density distribution across the quinoxaline ring system, affecting its interactions with biological targets.
The 3-oxo group, a ketone moiety, influences hydrogen bonding capabilities and redox properties, which are important for the compound's stability and reactivity. This functional group can participate in hydrogen bonding with biological targets and may undergo various transformations under specific conditions.
The propanoic acid moiety at position 2 provides a reactive carboxylic acid group that enables further derivatization for various applications, particularly in analytical chemistry and pharmaceutical development . This functional group can be modified to create esters, amides, or other derivatives with enhanced properties.
Synthesis and Preparation Methods
The synthesis of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid typically involves multiple reaction steps using specialized organic chemistry techniques. Understanding these synthetic pathways is essential for researchers interested in producing or modifying this compound.
Synthetic Routes
The preparation of this compound generally begins with simpler quinoxaline derivatives that undergo specific chemical modifications. One common approach involves starting with 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, which is then further modified to introduce the propanoic acid moiety.
A related compound, the methyl ester derivative of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid, can be synthesized through the condensation of 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with methyl 3-bromopropanoate under basic conditions. This reaction typically takes place in the presence of a base such as potassium carbonate and in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Biological Activities
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid and its derivatives have demonstrated various biological activities that make them subjects of interest in pharmacological research. These activities stem from the compound's ability to interact with specific biological targets.
Neuroprotective Effects
Research on related quinoxaline derivatives suggests potential neuroprotective properties. For example, compounds with similar structural features have shown the ability to inhibit neuroinflammation, which is a key factor in neurodegenerative diseases such as Alzheimer's disease. These effects may be attributed to the compounds' ability to modulate specific signaling pathways involved in neuronal survival and function.
The dimethoxy groups at positions 6 and 7 may contribute to these neuroprotective effects by influencing the compound's ability to cross the blood-brain barrier and interact with relevant targets in the central nervous system. This suggests potential applications in developing treatments for neurodegenerative disorders.
Anticancer Activity
Preliminary studies on related quinoxaline derivatives have shown promising anticancer activity. These compounds have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism may involve interference with cell signaling pathways critical for cancer cell survival and proliferation.
The specific structural features of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid, particularly the quinoxaline core and its substituents, may enable it to interact with enzymes and receptors involved in cancer progression. This suggests potential applications in oncology research and the development of novel anticancer agents.
Research Applications
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid has several potential research applications based on its chemical properties and biological activities.
Analytical Applications
One significant application of this compound and its derivatives is in analytical chemistry. Related compounds have been utilized as precursors for reagents employed in liquid chromatography-mass spectrometry (LC-MS) analysis. For example, derivatives of quinoxaline compounds can enhance detection sensitivity by forming stable adducts with analytes of interest.
The carboxylic acid functional group in 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid allows for further derivatization, making it versatile for developing specialized analytical reagents. These reagents can be designed to target specific analytes, improving detection limits and selectivity in analytical methods.
Pharmaceutical Research
The potential biological activities of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid make it a compound of interest in pharmaceutical research. The quinoxaline scaffold is recognized in medicinal chemistry as a privileged structure capable of interacting with various biological targets.
Research on this compound and its derivatives may lead to the development of novel therapeutic agents for:
- 
Neurodegenerative disorders, based on the observed neuroprotective effects
 - 
Cancer treatment, leveraging the potential anticancer activities
 - 
Conditions involving smooth muscle dysfunction, considering the effects on muscle contractility
 
These applications highlight the importance of continued research on this compound and its derivatives in the context of drug discovery and development.
Comparison with Similar Compounds
Understanding how 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid compares to similar compounds provides insights into its unique properties and potential applications.
Comparison with 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS: 1222-43-1) shares the quinoxaline core with 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid but differs in the carboxylic acid position. The key difference is the presence of a propanoic acid moiety in 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid versus a directly attached carboxylic acid group in 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid.
This structural difference affects the compounds' reactivity, solubility, and biological activities. The additional carbon chain in the propanoic acid moiety provides greater flexibility and potentially different binding properties when interacting with biological targets.
Comparison with 3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid
3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid (CAS: 99208-26-1) is another closely related compound . The main difference is the absence of the 4-methyl group that is present in 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid.
| Compound | CAS Number | Molecular Formula | Molecular Weight | 
|---|---|---|---|
| 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid | 132788-56-8 | C₁₄H₁₆N₂O₅ | 292.29 g/mol | 
| 3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid | 99208-26-1 | C₁₃H₁₄N₂O₅ | 278.26 g/mol | 
The 4-methyl group in 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid contributes to its steric and electronic properties, potentially affecting its interactions with biological targets compared to 3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid.
Comparison with Methyl Ester Derivative
The methyl ester derivative, 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester (CAS: 131426-28-3), differs from the parent compound in that the carboxylic acid group is esterified. This modification affects the compound's solubility, with the ester generally being more lipophilic than the free acid.
The ester modification also changes the compound's reactivity profile. While the carboxylic acid can participate in hydrogen bonding and form salts, the ester is more stable under certain conditions and may have different pharmacokinetic properties, such as improved cell membrane permeability.
Current Research Directions and Future Prospects
Research on 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid continues to evolve, with several promising directions for future investigation.
Structure-Activity Relationship Studies
One important area of research involves structure-activity relationship (SAR) studies to determine how modifications to the basic structure of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid affect its biological activities. By systematically altering functional groups and examining the resulting changes in activity, researchers can develop more potent and selective derivatives.
These studies might focus on:
- 
Modifications to the dimethoxy groups at positions 6 and 7
 - 
Substitution of the 4-methyl group with other alkyl or functional groups
 - 
Alterations to the propanoic acid moiety, such as changing its length or introducing additional functional groups
 
The insights gained from such studies could guide the rational design of new compounds with enhanced properties for specific applications.
Mechanism of Action Studies
Understanding the precise mechanisms by which 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid and its derivatives exert their biological effects is another important research direction. This includes identifying specific molecular targets and elucidating the binding interactions involved.
For the observed anticancer effects, research might focus on identifying the specific pathways and proteins involved in apoptosis induction. For neuroprotective effects, studies might examine interactions with receptors and signaling molecules involved in neuroinflammation and neuronal survival.
Development of Novel Derivatives
The development of novel derivatives of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid with enhanced properties is an active area of research. This includes the design of derivatives with improved pharmacokinetic properties, increased target selectivity, or novel biological activities.
Potential approaches include:
- 
Development of prodrugs to improve delivery to specific tissues
 - 
Creation of hybrid molecules combining the quinoxaline scaffold with other pharmacophores
 - 
Design of derivatives with improved water solubility or metabolic stability
 
These efforts could lead to the development of new research tools and potential therapeutic agents based on the quinoxaline scaffold.
Analytical Methods for Characterization
Proper characterization of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid is essential for research applications and quality control. Various analytical methods can be employed for this purpose.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid. Both ¹H and ¹³C NMR can provide detailed information about the carbon framework and the positions of functional groups.
Infrared (IR) spectroscopy can identify key functional groups, particularly the carbonyl groups (ketone and carboxylic acid) and the methoxy substituents. The carboxylic acid group typically shows characteristic absorption bands around 1700-1725 cm⁻¹ (C=O stretch) and a broad band in the 2500-3300 cm⁻¹ region (O-H stretch).
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure and purity of the compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for both analytical and preparative purposes. HPLC can determine the purity of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid and separate it from related compounds or impurities.
Thin-Layer Chromatography (TLC) provides a simple and rapid method for monitoring reactions and checking compound purity. The Rf value (retention factor) can be used as a characteristic parameter for identification.
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume